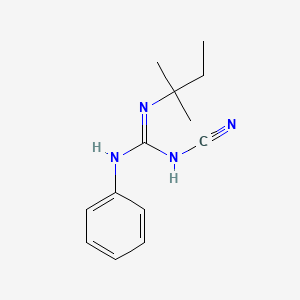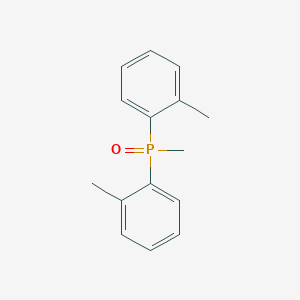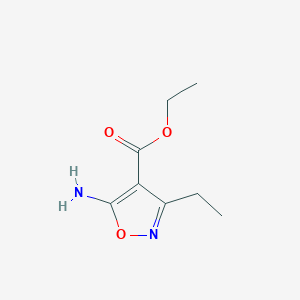![molecular formula C13H11NO2 B14463981 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione CAS No. 73589-53-4](/img/structure/B14463981.png)
1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a phenyl group with a prop-1-en-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .
Comparación Con Compuestos Similares
- 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one
- Phenol, 2-methoxy-4-(1-propenyl)-, acetate
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
Comparison: 1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione is unique due to its specific structural features, such as the pyrrole ring and the prop-1-en-2-yl substituent. These features confer distinct chemical and biological properties compared to similar compounds. For instance, the presence of the pyrrole ring may enhance its biological activity and potential therapeutic applications .
Propiedades
Número CAS |
73589-53-4 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-(4-prop-1-en-2-ylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11NO2/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(14)16/h3-8H,1H2,2H3 |
Clave InChI |
KZWCGBYMNRTATL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


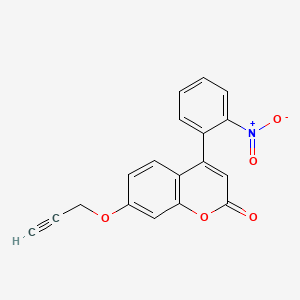
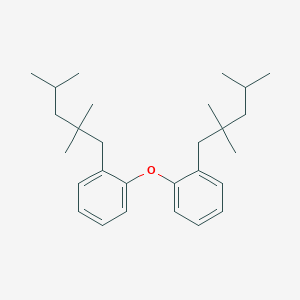
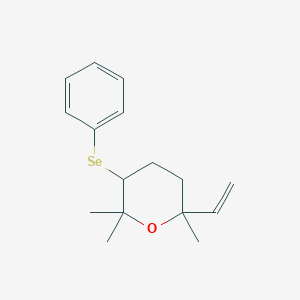
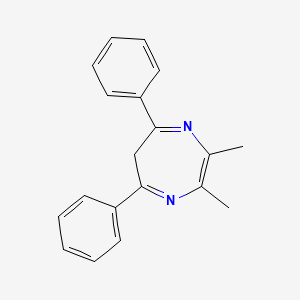
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
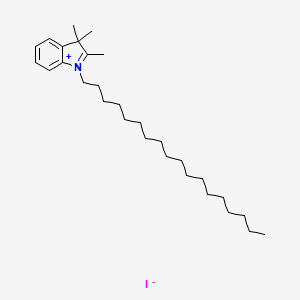
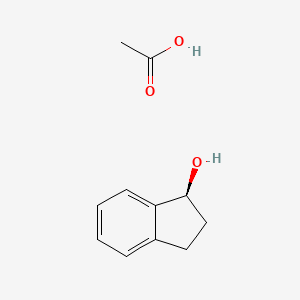
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
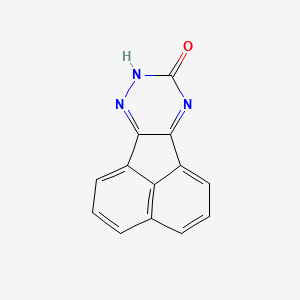
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
